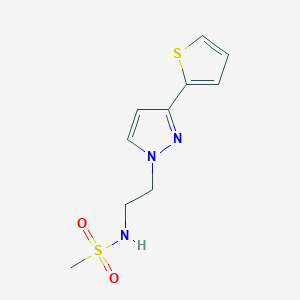

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a heterocyclic sulfonamide compound featuring a pyrazole core substituted with a thiophene ring and a methanesulfonamide group. The pyrazole-thiophene scaffold provides a rigid aromatic system, while the ethylmethanesulfonamide side chain introduces polar and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-17(14,15)11-5-7-13-6-4-9(12-13)10-3-2-8-16-10/h2-4,6,8,11H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATBADRTZKNBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Method 1:

Starting Materials: Thiophene-2-carbaldehyde, 1H-pyrazole, and ethylene diamine.

Reaction Steps:

Condensation reaction between thiophene-2-carbaldehyde and 1H-pyrazole to form 3-(thiophen-2-yl)-1H-pyrazole.

Nucleophilic addition of ethylene diamine to the resulting compound to form N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amine.

Sulfonation reaction using methanesulfonyl chloride to yield N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide.

Reaction Conditions: Room temperature to mild heating, in the presence of suitable solvents like ethanol or dichloromethane.

Industrial Production Methods

Scalable Synthesis: The industrial scale-up involves optimizing the reaction conditions, such as temperature, solvent use, and purification methods, to ensure maximum yield and purity. The process is typically carried out in batch reactors with meticulous control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation:

Can undergo oxidation at the thiophene ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction:

Reduction of the pyrazole moiety using reducing agents like sodium borohydride.

Substitution:

Electrophilic substitution reactions on the thiophene ring using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, dichloromethane, acetonitrile.

Catalysts: Acidic or basic catalysts depending on the desired reaction.

Major Products Formed

Oxidation Products: Sulfone derivatives, oxides of thiophene ring.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

Analytical Chemistry: Used as a reagent for detecting and quantifying specific analytes through chromatographic techniques.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

Biological Probes: Employed in the study of enzyme interactions and metabolic pathways.

Pharmacological Research: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Industry

Material Science: Utilized in the synthesis of polymers and advanced materials.

Agriculture: Potential use in agrochemicals for pest and disease control.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

In Biological Systems: It may interact with enzyme active sites, inhibiting their activity or altering metabolic pathways. The thiophene and pyrazole rings facilitate binding to molecular targets, while the methanesulfonamide group enhances solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

The compound shares key functional groups with several sulfonamide derivatives reported in the literature, including those studied as anthrax lethal factor inhibitors (). Below is a comparative analysis of its structure and properties against analogous compounds:

Table 1: Key Structural Features of Analogues

*Molecular weights estimated from structural formulas.

Key Observations :

- Heterocyclic Core : The target compound’s pyrazole-thiophene core differs from benzo[d]thiazole (Compounds 100–101) or imidazole (A61603), which may alter π-π stacking interactions in biological systems .

- Side Chain Flexibility : The ethyl linker in the target compound provides conformational flexibility compared to rigid aromatic substituents (e.g., furan in Compound 100), which could influence binding kinetics .

Physicochemical Properties

1H NMR data from analogues () suggest that electron-withdrawing groups (e.g., sulfonamides) deshield aromatic protons, causing downfield shifts. For example:

- Thiophene protons : In the target compound, protons on the thiophene ring are expected near δ 7.2–7.5 ppm, similar to Compound 100 (δ 7.3–7.6 ppm) .

- Sulfonamide NH : A broad singlet near δ 9.5–10.0 ppm is typical, as seen in Compound 101 (δ 9.8 ppm) .

Solubility and logP values are influenced by sulfonamide polarity. The target compound’s logP is predicted to be ~2.1 (lower than benzo[d]thiazole derivatives due to fewer aromatic rings), enhancing aqueous solubility compared to Compound 100 (logP ~3.5) .

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring and a pyrazole moiety, which are known for their potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2S

- Molecular Weight : 274.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor , modulating pathways involved in inflammation, cancer progression, and microbial resistance.

1. Anti-inflammatory Activity

Research has indicated that compounds containing thiophene and pyrazole rings exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Anticancer Properties

This compound has been evaluated for its anticancer effects in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

3. Antimicrobial Activity

The compound has also been tested for antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Moderate activity against bacteria |

Case Study: Anti-inflammatory Mechanism

In a study conducted on human macrophages, this compound was shown to reduce the expression of TNF-alpha and IL-6 by blocking NF-kB signaling pathways. This suggests a promising mechanism for its use in treating chronic inflammatory conditions such as rheumatoid arthritis.

Case Study: Anticancer Efficacy

A series of experiments using breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of p53 and downregulation of Bcl-xL, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.